{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine

Protecting group chemistry Silyl ether stability Hydrolysis resistance

3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine (CAS 204580-33-6) is an organosilicon compound combining a tert-butyldimethylsilyl (TBDMS/TBS) ether protecting group with an N-methyl secondary amine moiety on a propyl spacer. With molecular formula C₁₀H₂₅NOSi and a molecular weight of 203.4 g/mol, it is commercially available as a colorless to pale yellow liquid.

Molecular Formula C10H25NOSi
Molecular Weight 203.40 g/mol
Cat. No. B13501356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine
Molecular FormulaC10H25NOSi
Molecular Weight203.40 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCNC
InChIInChI=1S/C10H25NOSi/c1-10(2,3)13(5,6)12-9-7-8-11-4/h11H,7-9H2,1-6H3
InChIKeyKHNUEKFMOVECIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine – A TBDMS-Protected Secondary Amine for Multi-Step Synthesis and Derivatization


3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine (CAS 204580-33-6) is an organosilicon compound combining a tert-butyldimethylsilyl (TBDMS/TBS) ether protecting group with an N-methyl secondary amine moiety on a propyl spacer [1]. With molecular formula C₁₀H₂₅NOSi and a molecular weight of 203.4 g/mol, it is commercially available as a colorless to pale yellow liquid . The TBDMS ether confers hydrolytic stability approximately 10⁴ times greater than trimethylsilyl (TMS) analogs, while the N-methylamine provides intermediate nucleophilicity between primary and tertiary amines. These features position the compound as a strategically distinct intermediate in organic synthesis, where predictable orthogonal protection and controlled amine reactivity are required.

1 Acid-stable TBDMS protection for multi-step synthesis
2 N-Methyl secondary amine for controlled nucleophilicity
3 Orthogonal deprotection compatibility review

Why 3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine Cannot Be Replaced by Other Silyl-Protected Aminopropanols


Generic substitution between silyl-protected aminopropanols is precluded by orders-of-magnitude differences in hydrolytic stability among silyl ether families [1]. Trimethylsilyl (TMS) and triethylsilyl (TES) analogs are 20,000-fold and 312-fold less stable to acid, respectively, leading to premature deprotection under routine reaction or purification conditions. Conversely, tert-butyldiphenylsilyl (TBDPS) analogs are 250-fold more stable but require harsher fluoride deprotection that may compromise amine functionality. The N-methyl group further differentiates the compound from its primary amine analog by altering nucleophilicity, steric demand, and downstream reaction selectivity. A user who simply orders “any TBDMS-protected aminopropanol” without specifying the N-methyl substitution risks obtaining an intermediate that fails in subsequent N-alkylation, reductive amination, or carbamate formation steps. The quantitative evidence below demonstrates that the TBDMS plus N-methyl combination occupies a narrow, technically critical window that cannot be approximated by surrogates [2].

Target Compound TBDMS ether + N-methylamine: acid-stable, selective deprotection and defined amine reactivity profile
TMS / TES Substitutes Hydrolytic stability may be insufficient; risk of premature deprotection under acidic workup or chromatography
Target Compound N-Methyl substitution enables controlled N-alkylation and carbamate formation in subsequent steps
Primary Amine Analog Nucleophilicity, steric demand, and downstream reaction selectivity may shift; carbamate profile may differ
Target Compound Primary TBDMS ether allows >95% chemoselective formic acid removal without fluoride reagents
TBDPS / TIPS Analogs Require harsher fluoride-mediated global deprotection; orthogonal primary/secondary selectivity may be lost

Quantitative Differentiation Evidence: 3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine vs. Closest Analogs


Acidic Hydrolytic Stability: TBDMS vs. TMS vs. TES Ethers – Class-Level Quantitative Hierarchy

The TBDMS group in the target compound provides markedly superior acidic hydrolytic stability compared to TMS and TES congeners. The established quantitative hierarchy for silyl ether cleavage in acidic media is: TMS (relative rate factor = 1) < TES (64) < TBDMS/TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. Thus, the target compound bearing a TBDMS ether is approximately 20,000-fold more stable to acid-catalyzed hydrolysis than a hypothetical TMS analog and 312-fold more stable than the corresponding TES analog. This ranking is derived from kinetic measurements compiled across multiple substrates and is treated as a class-level property of the trialkylsilyl substituent.

Acidic Stability
Class-level inference
20,000× vs. TMS; 312× vs. TES
Reported stability ranking supports acid-workup compatibility
Class-level silyl ether kinetic hierarchy; review substrate-specific conditions
Protecting group chemistry Silyl ether stability Hydrolysis resistance

Aqueous Tolerance During Derivatization: TBDMS Derivatives Withstand up to 1% Water vs. TMS Vulnerability

In the context of analytical derivatization, TBDMS derivatives of alcohols and amines exhibit notably higher tolerance to residual moisture compared to TMS derivatives. A direct comparison in a gas-chromatographic derivatization study found that TMS derivatives are generally more vulnerable to hydrolysis due to the less crowded alkyl substituent around silicon, whereas TBDMS derivatives have been found to tolerate up to 1% water without significant degradation [1]. This differential moisture sensitivity has practical consequences for sample handling, solvent evaporation, and vial storage prior to GC-MS injection.

Water Tolerance
Head-to-head
TBDMS stable up to 1% water; TMS requires anhydrous conditions
Supports GC-MS derivatization workflow with residual moisture
Data to verify in specific sample matrices
Derivatization chemistry GC-MS analysis Silylation reagents

Chemoselective Primary TBDMS Ether Deprotection: >95% Retention of Secondary TBDMS Ethers Using Formic Acid

The target compound contains a primary TBDMS ether, a feature that enables chemoselective deprotection in the presence of secondary silyl ethers—a capability not shared by the non-silylated analog or by bulkier protecting groups. Sapotka and Huang (2019) demonstrated that formic acid at 5–20% concentration in acetonitrile/water selectively removes primary TBDMS ethers while keeping more than 95% of secondary TBDMS ethers intact [1]. This selectivity arises from the differential steric accessibility of primary vs. secondary silyloxy groups. A TBDPS analog would require fluoride-mediated deprotection (TBAF) that lacks this primary/secondary discrimination, while a TMS analog would undergo indiscriminate global cleavage under any acidic condition.

Chemoselective Deprotection
Head-to-head
>95% selectivity for primary over secondary TBDMS ethers
Enables orthogonal protection strategy in complex molecules
Formic acid 5–20% in MeCN/H₂O, room temperature
Orthogonal protection Selective deprotection Formic acid-mediated desilylation

High-Value Application Scenarios for 3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine Based on Quantitative Evidence


Multi-Step Organic Synthesis Requiring Acid-Stable, Orthogonally Removable Alcohol Protection

In syntheses involving acidic workup steps, Lewis acid-catalyzed transformations, or silica gel chromatography, the target compound's TBDMS ether provides the minimal required acid stability (20,000-fold over TMS) without the cumbersome fluoride-deprotection requirements of TBDPS or TIPS groups [1]. The N-methyl secondary amine remains available for subsequent N-alkylation, reductive amination, or carbamate formation while the alcohol remains protected, enabling iterative functionalization of polyfunctional intermediates. The documented >95% selectivity for primary over secondary TBDMS cleavage with formic acid [2] further permits orthogonal deprotection strategies when the compound is embedded in structures containing both primary and secondary protected alcohols.

GC-MS Derivatization of Polar Metabolites and Pharmaceutical Intermediates with Moisture-Tolerant Workflows

The TBDMS ether's tolerance of up to 1% water [1] makes 3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine a more robust alternative to TMS-based derivatization reagents in gas chromatography-mass spectrometry workflows. Analysts analyzing polar amines, amino alcohols, or hydroxylated drug metabolites can prepare TBDMS derivatives without the stringent anhydrous handling required for TMS ethers, reducing sample loss and improving quantitative reproducibility across batches. The resulting TBDMS derivatives also yield characteristic [M-57]⁺ fragment ions that enhance detection sensitivity compared to TMS derivatives.

Synthesis of Carbamate Prodrugs and N-Methylated Bioactive Intermediates

The compound has been directly employed as a reactant in the preparation of carbamate prodrugs of phenolic compounds, as cited in patent EP2409977 and described on synthesis databases [1]. The N-methyl group provides the specific secondary amine architecture required for generating N-methyl-N-alkyl carbamate linkages—a common motif in prodrug design where N-methylation modulates metabolic stability and membrane permeability. Substituting the non-methylated analog (primary amine) would yield primary carbamates with different pharmacokinetic profiles, underscoring the procurement-critical nature of the N-methyl substitution.

Solid-Phase Oligonucleotide Synthesis with Methylamine Deprotection Compatibility

Although the target compound itself is not a phosphoramidite building block, its structural motif—a TBDMS-protected alcohol tethered to an N-methylamine—mirrors the functionality required in solid-phase RNA synthesis workflows where methylamine in ethanol/water (EMAM) is used for rapid global deprotection of oligoribonucleotides bearing 2'-O-TBDMS groups [2]. The compound can serve as a model substrate or linker precursor for evaluating deprotection kinetics and optimizing methylamine-based cleavage protocols, where the TBDMS group's stability hierarchy ensures it remains intact until the final deprotection step.

Application
Selection Property
Validation Focus
Multi-step organic synthesis
Acid-stability hierarchy
Orthogonal primary TBDMS deprotection
GC-MS derivatization workflow
Moisture-tolerant protection
Analytical reproducibility and fragment-ion sensitivity
Carbamate prodrug synthesis
N-Methyl secondary amine architecture
N-Methyl-N-alkyl carbamate linkage profile
Oligonucleotide deprotection model
TBDMS-methylamine compatibility
Deprotection kinetics and methylamine-cleavage optimization
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